4-(2,2,2-Trifluoroethyl)aniline
Overview
Description
4-(2,2,2-Trifluoroethyl)aniline: is an organic compound with the molecular formula C8H8F3N . It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is substituted with a 2,2,2-trifluoroethyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Scientific Research Applications
Chemistry: 4-(2,2,2-Trifluoroethyl)aniline is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds which are valuable in medicinal chemistry .
Biology and Medicine:
Industry: It is used in the production of agrochemicals and specialty chemicals where the trifluoroethyl group imparts desirable properties such as increased lipophilicity and stability .
Safety and Hazards
The compound “4-(2,2,2-Trifluoroethyl)aniline” is considered hazardous. It has the signal word ‘Warning’ and the hazard statements H302-H319 . The precautionary statements include P305+P351+P338 .
Relevant Papers
There are several papers related to “this compound” and similar compounds . These papers discuss various aspects of these compounds, including their synthesis, properties, and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-Trifluoroethylation of Anilines: One common method involves the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.
Diazotization and Substitution: Another method involves the diazotization of 4-nitroaniline followed by substitution with trifluoroethylamine.
Industrial Production Methods: Industrial production of 4-(2,2,2-Trifluoroethyl)aniline typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient introduction of the trifluoroethyl group.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(2,2,2-Trifluoroethyl)aniline can undergo oxidation reactions to form corresponding nitro or nitroso compounds.
Reduction: It can be reduced to form 4-(2,2,2-trifluoroethyl)cyclohexylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of 4-(2,2,2-trifluoroethyl)nitrobenzene.
Reduction: Formation of 4-(2,2,2-trifluoroethyl)cyclohexylamine.
Substitution: Formation of various substituted anilines depending on the electrophile used.
Mechanism of Action
The mechanism by which 4-(2,2,2-Trifluoroethyl)aniline exerts its effects is primarily through its interaction with biological targets. The trifluoroethyl group can enhance the compound’s ability to interact with enzymes and receptors, thereby modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
- 4-(2,2,2-Trifluoroethyl)phenol
- 4-(2,2,2-Trifluoroethyl)benzoic acid
- 4-(2,2,2-Trifluoroethyl)benzaldehyde
Comparison: 4-(2,2,2-Trifluoroethyl)aniline is unique due to the presence of the amino group, which makes it more reactive in certain types of chemical reactions compared to its analogs with hydroxyl, carboxyl, or aldehyde groups. This reactivity is particularly useful in the synthesis of complex organic molecules .
Properties
IUPAC Name |
4-(2,2,2-trifluoroethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-8(10,11)5-6-1-3-7(12)4-2-6/h1-4H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALKOEVEKVKJQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564544 | |
Record name | 4-(2,2,2-Trifluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131395-17-0 | |
Record name | 4-(2,2,2-Trifluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,2,2-trifluoroethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.